![molecular formula C12H16N2O5S B11651888 2,6-Dimethyl-4-[(4-nitrophenyl)sulfonyl]morpholine CAS No. 346464-60-6](/img/structure/B11651888.png)
2,6-Dimethyl-4-[(4-nitrophenyl)sulfonyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimetil-4-[(4-nitrofenil)sulfonil]morfolina es un compuesto orgánico con la fórmula molecular C12H16N2O5S. Es un derivado de morfolina, caracterizado por la presencia de dos grupos metilo en las posiciones 2 y 6, y un grupo 4-nitrofenilsulfonilo en la posición 4.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2,6-Dimetil-4-[(4-nitrofenil)sulfonil]morfolina típicamente involucra la reacción de morfolina con cloruro de 4-nitrobencenosulfonilo en presencia de una base como la trietilamina. La reacción se lleva a cabo en condiciones anhidras para evitar la hidrólisis del cloruro de sulfonilo. El esquema general de la reacción es el siguiente:
[ \text{Morfolina} + \text{Cloruro de 4-nitrobencenosulfonilo} \rightarrow \text{2,6-Dimetil-4-[(4-nitrofenil)sulfonil]morfolina} ]
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. Las condiciones de reacción se optimizan para maximizar el rendimiento y la pureza, a menudo involucrando el uso de reactores automatizados y sistemas de flujo continuo para garantizar la calidad constante del producto.
Análisis De Reacciones Químicas
Tipos de Reacciones
2,6-Dimetil-4-[(4-nitrofenil)sulfonil]morfolina puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El grupo nitro puede reducirse a un grupo amino utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: El grupo sulfonilo puede sustituirse por otros nucleófilos en condiciones apropiadas.
Reactivos y Condiciones Comunes
Oxidación: Gas hidrógeno, catalizador de paladio sobre carbón.
Sustitución: Nucleófilos como aminas o tioles, a menudo en presencia de una base como el hidróxido de sodio.
Principales Productos Formados
Reducción: 2,6-Dimetil-4-[(4-aminofenil)sulfonil]morfolina.
Sustitución: Diversos derivados de morfolina sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
2,6-Dimetil-4-[(4-nitrofenil)sulfonil]morfolina tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por su potencial como sonda bioquímica debido a su capacidad de interactuar con objetivos biológicos específicos.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluyendo actividades antiinflamatorias y antimicrobianas.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 2,6-Dimetil-4-[(4-nitrofenil)sulfonil]morfolina involucra su interacción con objetivos moleculares específicos. El grupo nitro puede sufrir reducción para formar un grupo amino, que luego puede interactuar con varias enzimas y receptores. El grupo sulfonilo también puede participar en interacciones de unión, contribuyendo a la actividad biológica general del compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
- 2,6-Dimetil-4-[(3-nitrofenil)sulfonil]morfolina
- 2,6-Dimetil-4-[(2-nitrofenil)sulfonil]morfolina
Unicidad
2,6-Dimetil-4-[(4-nitrofenil)sulfonil]morfolina es única debido al posicionamiento específico del grupo nitro en el anillo fenilo, lo que influye en su reactividad e interacción con objetivos biológicos. Este isómero posicional puede conducir a diferencias en la actividad biológica y la reactividad química en comparación con sus análogos.
Propiedades
Número CAS |
346464-60-6 |
|---|---|
Fórmula molecular |
C12H16N2O5S |
Peso molecular |
300.33 g/mol |
Nombre IUPAC |
2,6-dimethyl-4-(4-nitrophenyl)sulfonylmorpholine |
InChI |
InChI=1S/C12H16N2O5S/c1-9-7-13(8-10(2)19-9)20(17,18)12-5-3-11(4-6-12)14(15)16/h3-6,9-10H,7-8H2,1-2H3 |
Clave InChI |
XVENDFRFPBJYCR-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[5-(5-Cyano-2-hydroxy-4-methyl-6-oxo-6H-pyridin-3-ylidenemethyl)-furan-2-yl]-benzoic acid ethyl ester](/img/structure/B11651812.png)
![Ethyl 4-[(3-chlorophenyl)amino]benzo[h]quinoline-3-carboxylate](/img/structure/B11651819.png)
![N-[2-(2-methylphenoxy)ethyl]-5-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-nitroaniline](/img/structure/B11651824.png)
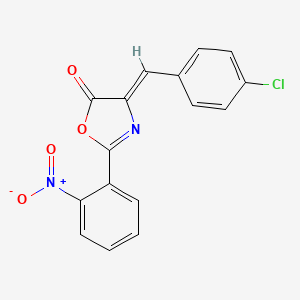
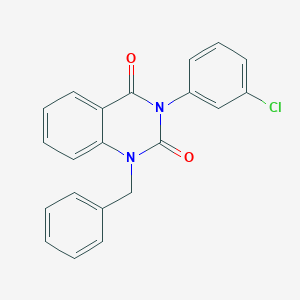
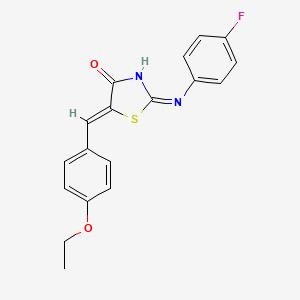
![Propan-2-yl 2-{[2-(4-fluorophenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11651848.png)
![ethyl (2Z)-5-(2,5-dimethoxyphenyl)-2-[4-(dimethylamino)benzylidene]-3-oxo-7-propyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11651852.png)
![N-(2-aminoethyl)-6-[(E)-(hydroxyimino)methyl]pyridine-3-carboxamide](/img/structure/B11651854.png)
![(5E)-1-(3-bromophenyl)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11651862.png)
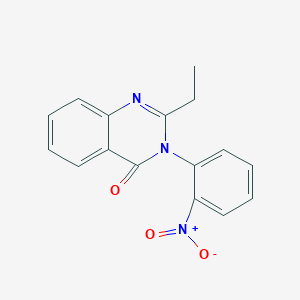
![5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11651875.png)
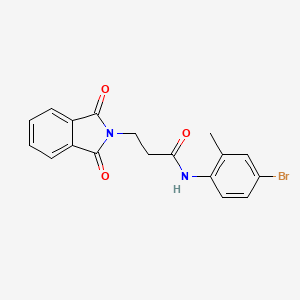
![1,3-Benzodioxol-5-ylmethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11651881.png)
